molecular formula C18H22N2O4S B7692666 N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide

N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B7692666
M. Wt: 362.4 g/mol
InChI Key: OIDDXMJFSCTUKX-UHFFFAOYSA-N
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Description

N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a phenylethylsulfamoyl group, and an acetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxy-5-nitrophenylamine with 1-phenylethylsulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-ethoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide
  • N-{2-methoxy-5-[(1-phenylethyl)sulfamoyl]phenyl}acetamide
  • N-{2-ethoxy-5-[(1-benzyl)sulfamoyl]phenyl}acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

N-[2-ethoxy-5-(1-phenylethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-24-18-11-10-16(12-17(18)19-14(3)21)25(22,23)20-13(2)15-8-6-5-7-9-15/h5-13,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDDXMJFSCTUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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